2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-methoxy-2-thiophen-3-ylethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-3-24-17-9-8-14-6-4-5-7-16(14)19(17)20(22)21-12-18(23-2)15-10-11-25-13-15/h4-11,13,18H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMDOSWXKZYUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.45 g/mol. Its structure includes a naphthamide core, an ethoxy substituent, and a thiophen-3-yl group, which is known for its biological relevance in various therapeutic contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can be optimized using continuous flow reactors, which enhances scalability for industrial applications. The unique structure of this compound allows it to serve as a lead compound for drug development and as a building block for more complex molecules.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, research on thieno[2,3-d]pyrimidine derivatives has shown that similar compounds exhibit significant growth inhibition against various human tumor cell lines. In particular, compounds with structural similarities demonstrated IC50 values comparable to established antitumor agents like methotrexate (MTX). For example:
| Compound | hDHFR Inhibition IC50 (μM) |
|---|---|
| 20 | 0.20 |
| 23 | 0.28 |
| MTX | 0.22 |
These findings suggest that the inhibition of the dihydrofolate reductase (DHFR) enzyme may contribute to the cytotoxic activity of these compounds .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds have been reported to increase caspase levels, indicating an apoptotic mechanism.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in specific phases, further contributing to their antitumor effects .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- Thieno[2,3-d]pyrimidine Derivatives : A series of derivatives were tested against over 60 human tumor cell lines, revealing potent growth inhibition and promising therapeutic profiles.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the thiophenic structure can significantly enhance biological activity. For instance, the introduction of electron-withdrawing groups has been linked to increased potency against tumor cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Thiophene Positional Isomerism: The target compound’s thiophen-3-yl group distinguishes it from analogs like the compound in , which has a thiophen-2-yl group.
Polarity and Solubility :
- The sulfonyl group in ’s analog increases polarity, likely enhancing aqueous solubility compared to the target compound’s methoxy and ethoxy substituents, which are moderately lipophilic . Ethoxy groups, as seen in ’s 2-ethoxyethyl acetate, are associated with lower water solubility compared to smaller alkoxy groups (e.g., methoxy) .
Amide vs. Amine Linkages: The target compound’s amide bond provides hydrogen-bonding capability, contrasting with the methylamino group in ’s (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. Amides generally exhibit greater metabolic stability than amines, which may be prone to oxidation .
Physical and Chemical Property Analysis
Table 2: Inferred Property Comparison
Notes:
- The sulfonyl-containing analog () has a higher molecular weight (495.6 g/mol) and likely better solubility in polar solvents due to the sulfonyl group’s strong electron-withdrawing nature .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide, and what are the critical reaction parameters?
Answer: The compound can be synthesized via a multi-step approach:
Naphthamide Core Formation : React 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride, followed by coupling with 2-methoxy-2-(thiophen-3-yl)ethylamine. Ethoxy substitution at the 2-position of the naphthalene ring can be introduced early using alkylation (e.g., K₂CO₃ and ethyl bromide in DMF) .
Amide Bond Formation : Use coupling agents like HATU or DCC in anhydrous dichloromethane, with triethylamine as a base, to minimize side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. Key Parameters :
- Temperature control (<0°C for acid chloride formation, room temperature for coupling).
- Exclusion of moisture to prevent hydrolysis of intermediates.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Confirm ethoxy (δ ~1.4 ppm, triplet; δ ~4.0 ppm, quartet) and methoxy (δ ~3.3 ppm, singlet) groups. Thiophene protons appear as distinct multiplets (δ ~6.8–7.5 ppm) .
- ¹³C NMR : Verify carbonyl resonance (δ ~168 ppm) and aromatic carbons.
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 396.1432 .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) with SHELX software resolve molecular disorder in the thiophene moiety during structural analysis?
Answer:
- Crystal Growth : Slow evaporation from dichloromethane/hexane yields suitable crystals. Disorder in the thiophene ring (e.g., rotational isomers) is common due to weak intermolecular interactions .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to enhance resolution.
- Refinement in SHELXL :
Example : In a related thiophene-pyrene derivative, S···π interactions (3.487–3.539 Å) stabilized the disordered structure .
Q. What computational strategies predict the biological activity and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Predict reactivity at the amide carbonyl or thiophene sulfur .
- Molecular Docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. Parameterize thiophene and naphthamide moieties for π-π stacking and hydrogen-bonding interactions. Validate with MD simulations (NAMD, 100 ns) .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~3.2) and permeability (TPSA ~65 Ų) .
Q. How should researchers reconcile discrepancies between experimental solubility data and computational predictions?
Answer:
- Experimental Solubility : Measure via shake-flask method in PBS (pH 7.4) and DMSO. Compare with Handbook of Aqueous Solubility Data values for analogous naphthamides .
- Computational Adjustments :
- Correct for crystal packing effects (e.g., lattice energy via PIXEL method) if SCXRD data is available.
- Apply COSMO-RS to account for solvent polarity and hydrogen-bonding capacity.
- Troubleshooting : Discrepancies often arise from polymorphic forms or unmodeled solvate formation. Characterize solid-state forms via PXRD and DSC .
Q. What strategies mitigate conflicting bioactivity results in cell-based assays for this compound?
Answer:
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to rule out off-target effects at high concentrations.
- Metabolic Stability : Pre-incubate with liver microsomes to assess degradation (t₁/₂ >60 min suggests reliable activity).
- Control Experiments :
- Include a thiophene-free analog to isolate the role of the sulfur moiety.
- Use siRNA knockdown of putative targets to validate mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
